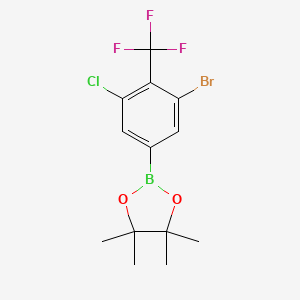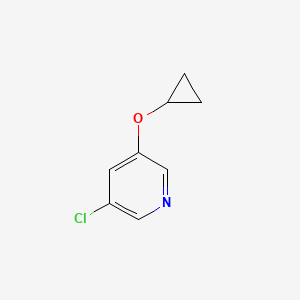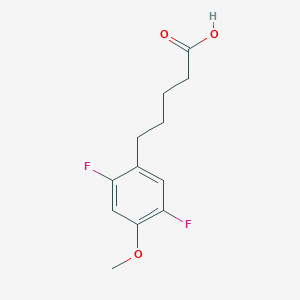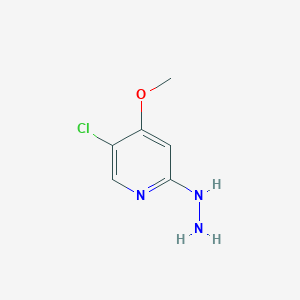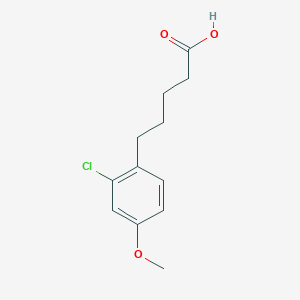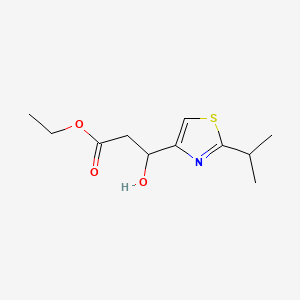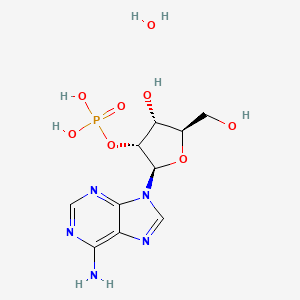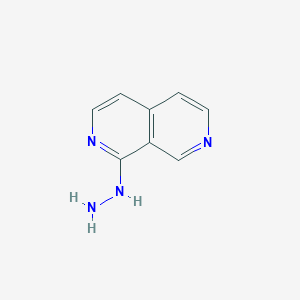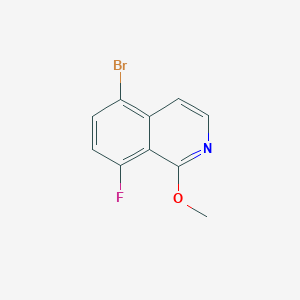
5-Bromo-8-fluoro-1-methoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-fluoro-1-methoxyisoquinoline is a chemical compound with the molecular formula C10H7BrFNO and a molecular weight of 256.07 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science.
Preparation Methods
The synthesis of 5-Bromo-8-fluoro-1-methoxyisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. The specific synthetic routes and reaction conditions can vary, but generally, the process includes:
Bromination: Introduction of a bromine atom to the isoquinoline ring.
Fluorination: Introduction of a fluorine atom to the isoquinoline ring.
Methoxylation: Introduction of a methoxy group to the isoquinoline ring.
Industrial production methods for this compound are not widely documented, but they likely involve similar steps with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
5-Bromo-8-fluoro-1-methoxyisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include halogenating agents, oxidizing and reducing agents, and catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-8-fluoro-1-methoxyisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoro-1-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
5-Bromo-8-fluoro-1-methoxyisoquinoline can be compared with other similar compounds, such as:
5-Bromo-8-methoxyisoquinoline: Similar structure but lacks the fluorine atom.
5-Bromo-1-methoxyisoquinoline: Similar structure but with different substitution patterns
These compounds share some chemical properties but may have different biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H7BrFNO |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
5-bromo-8-fluoro-1-methoxyisoquinoline |
InChI |
InChI=1S/C10H7BrFNO/c1-14-10-9-6(4-5-13-10)7(11)2-3-8(9)12/h2-5H,1H3 |
InChI Key |
LPTPOKBNPHNMNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C(C=CC(=C21)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13667948.png)
